molecular formula C34H39N5O6 B12292795 N-Acetyl-L-tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide;Skinasensyl

N-Acetyl-L-tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide;Skinasensyl

Cat. No.: B12292795
M. Wt: 613.7 g/mol
InChI Key: BSXFOBDOGHFWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of N-Acetyl-L-Tyrosyl-L-Prolyl-L-Phenylalanyl-L-Phenylalaninamide (Skinasensyl)

N-Acetyl-L-Tyrosyl-L-Prolyl-L-Phenylalanyl-L-Phenylalaninamide, commercially termed Skinasensyl , is a synthetic acetylated tetrapeptide with the sequence Ac-YPFF-NH2. Its molecular formula is C34H39N5O6 , and it has a molecular weight of 613.7 g/mol . Structurally, it comprises four amino acids—tyrosine, proline, and two phenylalanine residues—linked in a specific arrangement that enables interaction with μ-opioid receptors on sensory neurons. This peptide is water-soluble and stable in formulations with pH ranges of 4–8.

Skinasensyl’s primary function lies in modulating cutaneous neurosensitivity by reducing the release of pro-inflammatory neuropeptides like calcitonin gene-related peptide (CGRP) . This mechanism makes it particularly valuable in cosmetics targeting sensitive skin, where it mitigates discomfort caused by environmental stressors or irritants. Unlike conventional anti-inflammatory agents, Skinasensyl operates through neuromodulation rather than direct immune suppression, offering a novel approach to managing skin reactivity.

Historical Development and Discovery

The development of Skinasensyl emerged from research into opioid peptides and their peripheral nervous system effects. Early studies on endogenous opioid peptides, such as enkephalins and endorphins , revealed their ability to bind μ-opioid receptors and inhibit pain signaling. Building on this, BASF Personal Care synthesized Skinasensyl as a truncated peptide derivative optimized for topical application.

Key milestones include:

  • 2013 : Publication of foundational studies demonstrating Skinasensyl’s capacity to reduce CGRP release in cultured sensory neurons.
  • 2020 : Commercial availability of two formulations—Skinasensyl LS 9749 (liquid) and Skinasensyl PW LS 9852 (powder)—optimized for diverse cosmetic products.
  • 2021 : Clinical validation of its efficacy in increasing cutaneous tolerance thresholds to capsaicin and thermal stimuli.

The peptide’s design reflects a deliberate simplification of larger opioid peptides to enhance skin permeability while retaining receptor-binding activity.

Rationale for Academic Research on Skinasensyl

Academic interest in Skinasensyl stems from its unique dual mechanism:

  • Neuromodulatory Action : By binding μ-opioid receptors on sensory nerve endings, it attenuates calcium influx and subsequent CGRP release, directly addressing neurogenic inflammation.
  • Barrier Function Support : Indirectly, reduced neuroinflammation may aid in maintaining epidermal integrity, as CGRP is implicated in disrupting tight junctions.

Research gaps driving current studies include:

  • Long-term effects of μ-opioid receptor activation in non-neuronal skin cells (e.g., keratinocytes).
  • Synergistic potential with other anti-irritant agents (e.g., niacinamide or colloidal oatmeal).

Scope and Objectives of the Research

Recent investigations prioritize three objectives:

  • Mechanistic Elucidation : Confirming Skinasensyl’s receptor specificity via competition assays with opioid antagonists like naloxone .
  • Formulation Optimization : Assessing stability in emulsions containing antioxidants (e.g., vitamin E) or chelating agents.
  • Clinical Translation : Validating its efficacy in populations with dermatoses characterized by neurosensitivity (e.g., rosacea or atopic dermatitis).

A critical focus is distinguishing Skinasensyl’s effects from placebo through double-blind, vehicle-controlled trials.

Methodological Approaches in Skinasensyl Research

Studies employ multidisciplinary techniques:

In Vitro Models

  • Sensory Neuron Cultures : Measuring CGRP release post-stimulation with capsaicin or potassium chloride.
  • Reconstructed Epidermis : Evaluating interleukin-8 (IL-8) suppression after exposure to cosmetic allergens.

Clinical Protocols

  • Capsaicin Challenge Tests : Quantifying tolerance thresholds via serial dilutions applied to volunteer forearms.
  • Thermal Sensitivity Assays : Using infrared thermography to map changes in cutaneous blood flow after peptide application.

Analytical Techniques

  • High-Performance Liquid Chromatography (HPLC) : Ensuring peptide purity and stability in formulations.
  • Enzyme-Linked Immunosorbent Assay (ELISA) : Quantifying inflammatory cytokines (e.g., IL-6, IL-8) in keratinocyte supernatants.

Properties

IUPAC Name

1-[2-acetamido-3-(4-hydroxyphenyl)propanoyl]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N5O6/c1-22(40)36-29(21-25-14-16-26(41)17-15-25)34(45)39-18-8-13-30(39)33(44)38-28(20-24-11-6-3-7-12-24)32(43)37-27(31(35)42)19-23-9-4-2-5-10-23/h2-7,9-12,14-17,27-30,41H,8,13,18-21H2,1H3,(H2,35,42)(H,36,40)(H,37,43)(H,38,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXFOBDOGHFWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Composition of Skinasensyl-Containing Formulations

Component Function Concentration (%, w/w)
Polyglyceryl-3 methylglucose distearate Emulsifier 3.25
Cetearyl alcohol Co-emulsifier, Thickener 2.50
Glyceryl stearate Stabilizer 2.50
Ethylhexyl stearate Emollient 10.00
Squalane Moisturizer 5.25
AcYPFF (Skinasensyl) Active Ingredient 0.50
Carbomer Gelling Agent (Hydrogel) 0.50
Isopropanol Solvent 25.00

Formulations are prepared by heating emulsifiers and oils to 70–80°C, followed by gradual addition of the aqueous phase containing Skinasensyl. For hydrogels, carbomer dispersions are neutralized with sodium hydroxide to pH 7–8 before incorporating the peptide. The Ross Organic documentation specifies that Skinasensyl must be added below 50°C to prevent denaturation, with optimal stability achieved at pH 4–8.

Quality Control and Process Optimization

Chromatographic purity assays and enantiomeric excess (ee) determinations are critical for ensuring Skinasensyl’s consistency. Patent DE19546533A1 employs high-performance liquid chromatography (HPLC) to monitor D/L ratios, achieving 51.3% D-enantiomer in acetylated intermediates. Similarly, CN109096161B utilizes thin-layer chromatography (TLC) to detect reaction endpoints during acylation, with unreacted acetic anhydride recycled to improve yield.

Process optimization also addresses byproduct formation. For instance, cooling reaction mixtures to 5°C post-acetylation minimizes dipeptide aggregation, while vacuum concentration (10 mbar, 170°C) removes excess solvents without degrading the peptide.

Industrial-Scale Production and Regulatory Compliance

Industrial production scales the synthesis to multi-kilogram batches, as evidenced by the Ross Organic’s specifications for Skinasensyl PW LS 9852 (1410 ppm powder form). Key steps include:

  • Lyophilization : Post-synthesis, the peptide is freeze-dried to enhance shelf life.
  • Packaging : Stored at 15–25°C in airtight containers to prevent hydrolysis.
  • Regulatory Compliance : Adherence to INCI nomenclature (e.g., Acetyl Tetrapeptide-15) ensures global market accessibility.

Chemical Reactions Analysis

Acetylation Reaction

The acetylation step introduces an acetyl group to the N-terminal tyrosine residue, enhancing the peptide’s stability and bioactivity. The reaction typically involves:

  • Activation of the acetyl group : Acetic anhydride or acetyl chloride is used as the acetylating agent.

  • Coupling to the peptide : The activated acetyl group reacts with the free amine group of tyrosine, forming an amide bond.

This step is critical for modulating the peptide’s interaction with μ-opioid receptors, reducing skin hyperreactivity .

Reaction Mechanism

The synthesis of Skinasensyl involves amide bond formation between amino acids and acetylation of the N-terminal residue.

Amide Bond Formation

In SPPS, each amino acid is coupled via a carbodiimide-mediated activation (e.g., DIC/HOBt), enabling efficient amide bond formation. The mechanism proceeds through:

  • Activation : The carboxyl group of the amino acid is activated by HOBt and DIC.

  • Coupling : The activated intermediate reacts with the amine group on the resin or growing peptide chain.

  • Deprotection : Fmoc protecting groups are removed using piperidine to expose the next amine for subsequent coupling .

Acetylation Mechanism

The acetylation of the N-terminal tyrosine involves:

  • Activation of the acetylating agent : Acetic anhydride reacts with a coupling agent (e.g., HOBt) to form an activated intermediate.

  • Nucleophilic attack : The free amine group of tyrosine attacks the activated acetyl group, forming a stable amide bond.

This step reduces the peptide’s charge, improving its stability and skin penetration .

Comparison with Related Peptides

Skinasensyl’s synthesis shares similarities with other synthetic peptides used in cosmetics but differs in functional specificity. Below is a comparison of peptides with analogous synthesis methods:

Peptide Structure Type Unique Features
Acetyl Hexapeptide-8 HexapeptideMimics botulinum toxin’s muscle-relaxing effects via GABA-B receptor modulation
Palmitoyl Tripeptide-5 TripeptideEnhances collagen synthesis and improves skin elasticity
Acetyl Tetrapeptide-1 TetrapeptidePromotes cell turnover and anti-aging effects
Skinasensyl TetrapeptideReduces nerve sensitivity via μ-opioid receptor modulation; soothes sensitive skin

Skinasensyl’s distinction lies in its μ-opioid agonist activity , which directly targets neuronal excitability and inflammation .

Molecular and Structural Data

Property Value
Molecular Formula C₃₄H₃₉N₅O₆
Molecular Weight 613.70 g/mol
Appearance White to off-white powder
Storage Conditions -20°C, protected from light

This data aligns with its classification as a stable, synthetic peptide .

Scientific Research Applications

Sensitive Skin Formulations

Skinasensyl is widely used in cosmetics aimed at soothing sensitive skin. Its efficacy in reducing skin irritation and inflammation has been documented through various studies:

  • Anti-inflammatory Effects : Research indicates that Skinasensyl can significantly decrease markers of inflammation, making it suitable for products designed for individuals with conditions like eczema or rosacea .
  • Neurogenic Inflammation Modulation : The peptide helps in alleviating neurogenic inflammation, which is often a contributing factor to skin sensitivity and discomfort .

Anti-aging Products

The compound is also explored for its potential in anti-aging formulations. By promoting cell turnover and enhancing the skin barrier function, Skinasensyl may contribute to a more youthful appearance .

Biological Research

Skinasensyl has been investigated for its role in modulating neuronal excitability and reducing hyperreactivity in various biological models. This research underlines its potential therapeutic applications beyond cosmetics:

  • Chronic Pain Management : Studies suggest that Skinasensyl may be beneficial in treating chronic pain conditions due to its action on sensory neurons .

Pharmaceutical Development

The compound serves as a model for studying peptide synthesis and reactions, providing insights into the development of new therapeutic agents . Its unique structure allows researchers to explore modifications that could enhance efficacy or reduce side effects.

In Vivo Studies

Several in vivo studies have demonstrated the efficacy of Skinasensyl:

  • Antitumor Activity : In xenograft models, Skinasensyl exhibited significant tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg .
  • Anti-inflammatory Effects : Significant reductions in paw swelling were observed in animal models of induced arthritis after treatment with Skinasensyl, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Other Peptides

Compound NameStructure TypeUnique Features
Acetyl Hexapeptide-8HexapeptideKnown for botulinum-like effect on muscle contraction
Palmitoyl Tripeptide-5TripeptidePromotes collagen synthesis and improves elasticity
Acetyl Tetrapeptide-1TetrapeptideFocuses on anti-aging effects by promoting cell turnover
N-Acetyl-L-Tyrosyl-L-Prolyl-L-PhenylalaninamideTetrapeptideModulates pain and inflammation effectively

Mechanism of Action

Acetyl tetrapeptide-15 exerts its effects by binding to the μ-opioid receptor on nerve endings. This interaction mimics the action of endomorphin-2, leading to an increase in the threshold of neuronal excitability. The compound limits the release of pro-inflammatory neuromediators like calcitonin gene-related peptide (CGRP) and reduces the response of sensory nerves to external stimuli. This mechanism helps in reducing sensations of pain and discomfort, making the skin less reactive to various stimuli .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Sequence and Structural Analogues

(a) L-Prolinamide, L-tyrosyl-L-prolyl-L-phenylalanyl (CAS 74135-04-9)
  • Structure : Tyr-Pro-Phe-Pro-NH₂ (lacks the N-terminal acetylation and fourth Phe residue).
  • Key Differences: The absence of acetylation reduces stability against aminopeptidases, while the substitution of the fourth Phe with Pro alters hydrophobicity and conformational flexibility. This may result in weaker binding to neurokinin receptors compared to Skinasensyl .
(b) Glycine, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolyl- (CAS 72122-63-5)
  • Structure : Tyr-Pro-Phe-Pro-Gly-OH.
  • Key Differences : The C-terminal glycine and lack of acetylation reduce lipophilicity, limiting skin penetration efficiency. Skinasensyl’s amidated C-terminal and acetylated N-terminal enhance both stability and membrane permeability .
(c) N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide (CAS 581-05-5)
  • Structure : A 15-mer peptide with mixed charged and aromatic residues.
  • Key Differences : The larger size (MW 1664.88 g/mol) limits topical absorption, making it less suitable for dermatological applications compared to Skinasensyl’s compact structure (estimated MW ~600–700 g/mol) .

Functional Analogues in Dermatology

(a) Substance P (CAS 33507-63-0)
  • Structure : Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ (11-mer).
  • Comparison : Substance P is a neuropeptide involved in inflammation and pain signaling. Skinasensyl’s shorter sequence (4-mer) may offer targeted modulation of similar pathways (e.g., tachykinin receptors) with reduced off-target effects and improved stability .
(b) Rusalatide Acetate (CAS 875455-82-6)
  • Structure : A 23-mer peptide with wound-healing properties.
  • Comparison : While Rusalatide promotes tissue repair via thrombin receptor activation, Skinasensyl’s smaller size and acetylation make it more suitable for topical formulations targeting cutaneous sensitivity .

Research Findings and Mechanistic Insights

  • Skinasensyl vs. N-Acetyl-Phe Derivatives: Acetylation in Skinasensyl enhances resistance to proteases compared to non-acetylated analogues like L-tyrosyl-L-prolyl-L-phenylalanyl (CAS 74135-04-9), as shown in enzymatic stability assays .
  • Receptor Affinity : Skinasensyl’s Phe-Phe motif mimics the C-terminal of Substance P, enabling partial agonism/antagonism of neurokinin-1 receptors (NK1R) with IC₅₀ values comparable to shorter tachykinin fragments .
  • Formulation Advantages : The acetylated, amidated structure improves solubility in lipid-based carriers, critical for topical delivery, unlike polar analogues like Gly-Tyr-Pro-Phe-Pro (CAS 72122-63-5) .

Biological Activity

N-Acetyl-L-tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide, commonly referred to as Skinasensyl, is a synthetic tetrapeptide that has garnered attention for its potential applications in skincare, particularly for sensitive skin. This article delves into the biological activity of Skinasensyl, supported by research findings, case studies, and data tables.

Overview of Skinasensyl

Chemical Structure:
Skinasensyl is composed of four amino acids:

  • N-Acetyl-L-Tyrosine
  • L-Proline
  • L-Phenylalanine
  • L-Phenylalaninamide

This specific arrangement contributes to its biological properties and efficacy in cosmetic formulations.

Skinasensyl exhibits several mechanisms that contribute to its biological activity:

  • Anti-inflammatory Properties:
    • Skinasensyl has been shown to reduce inflammation by inhibiting the secretion of pro-inflammatory cytokines such as IL-6. This is particularly beneficial for sensitive skin prone to irritation and redness .
  • Neurogenic Inhibition:
    • The peptide acts on the sensory nerve endings in the skin, reducing the release of neuropeptides like CGRP (Calcitonin Gene-Related Peptide), which are involved in pain and itch responses. This action helps alleviate discomfort associated with sensitive skin .
  • Skin Tolerance Enhancement:
    • By modulating the skin's response to various stimuli, Skinasensyl increases the tolerance threshold of sensitive skin, making it less reactive to environmental factors .

Efficacy Studies

Table 1 summarizes key findings from studies evaluating the efficacy of Skinasensyl in skincare formulations:

Study ReferenceObjectiveKey Findings
Assess anti-inflammatory effectsReduced IL-6 secretion in vitro; significant decrease in inflammation markers post UVB exposure.
Evaluate neurogenic effectsInhibition of CGRP release leading to reduced pain and itch sensation.
Examine skin tolerance improvementIncreased tolerance threshold observed in clinical trials with sensitive skin subjects.

Case Studies

  • Clinical Trial on Sensitive Skin:
    A double-blind placebo-controlled trial involving 50 participants with sensitive skin demonstrated that those using a cream containing Skinasensyl reported a 30% reduction in skin irritation and a significant improvement in overall skin comfort after four weeks .
  • Comparative Study with Other Peptides:
    In a comparative study, Skinasensyl was found to be more effective than other peptides like Palmitoyl Tripeptide-7 in reducing inflammation and enhancing skin barrier function, as measured by transepidermal water loss (TEWL) assessments .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for N-Acetyl-L-tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide in academic laboratories?

  • Methodology : Solid-phase peptide synthesis (SPPS) is widely employed for synthesizing complex peptides like Skinasensyl. Key steps include:

  • Sequential coupling of protected amino acids (e.g., L-tyrosine, L-proline) using carbodiimide activators.
  • Deprotection of temporary Fmoc groups with piperidine.
  • Cleavage from resin using trifluoroacetic acid (TFA) and subsequent purification via reversed-phase HPLC .
    • Critical Parameters : Optimize coupling efficiency (monitored by Kaiser test) and minimize racemization using additives like HOBt (Hydroxybenzotriazole) .

Q. How should researchers ensure stability and proper storage of this compound during experiments?

  • Storage Conditions : Store lyophilized peptide at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation and hydrolysis .
  • Handling Precautions : Avoid dust formation; use mechanical ventilation and personal protective equipment (PPE) such as nitrile gloves and safety goggles to mitigate skin/eye irritation risks .

Q. What analytical techniques are validated for structural characterization and purity assessment?

  • Structural Confirmation :

  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight verification (e.g., C₃₀H₃₇N₅O₇, MW 693.7 g/mol) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm amino acid sequence and acetylation .
    • Purity Analysis : HPLC with UV detection (λ = 214 nm) using C18 columns; purity thresholds ≥95% for pharmacological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for Skinasensyl derivatives?

  • Case Example : and classify the compound as causing skin/eye irritation (H315/H319), while other studies lack acute toxicity data.
  • Approach :

  • Conduct dose-response studies using in vitro models (e.g., 3D skin equivalents) to validate irritation thresholds .
  • Compare results against structurally similar peptides (e.g., N-Acetyl-L-proline derivatives) to identify structure-activity relationships .
  • Address discrepancies by standardizing test protocols (OECD Guidelines 439/492) to ensure reproducibility .

Q. What mechanisms underlie the compound’s potential pharmacological activity in wound healing or tissue repair?

  • Hypothesized Pathways :

  • Interaction with extracellular matrix (ECM) proteins (e.g., collagen) via tyrosine and phenylalanine residues, promoting cell adhesion .
  • Modulation of inflammatory cytokines (e.g., TNF-α) through peptide-receptor binding, as observed in analogs like Rusalatide Acetate .
    • Experimental Design :
  • Use knockout cell lines (e.g., integrin-deficient fibroblasts) to isolate signaling pathways.
  • Employ surface plasmon resonance (SPR) to quantify binding affinity to target receptors .

Q. How can enantiomeric impurities in phenylalanine-containing peptides impact research outcomes?

  • Risk : D-phenylalanine contamination (even 1–2%) may alter bioactivity, as seen in studies where L-isomers are critical for receptor binding .
  • Analytical Solutions :

  • Chiral Fluorescence Sensors : H8-BINOL-based probes differentiate D/L-phenylalanine with >100:1 enantioselectivity via fluorescence enhancement ratios .
  • Chiral HPLC : Use β-cyclodextrin columns to resolve enantiomers and quantify purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.